molecular formula C14H11BrF2O B8176343 4-Bromo-2-fluoro-1-(3-fluorophenethoxy)benzene

4-Bromo-2-fluoro-1-(3-fluorophenethoxy)benzene

Cat. No.: B8176343
M. Wt: 313.14 g/mol
InChI Key: KDHDKEZFXFMEMW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(3-fluorophenethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine, fluorine, and phenethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(3-fluorophenethoxy)benzene typically involves multiple steps. One common method starts with the bromination of fluorobenzene to produce 4-bromo-2-fluorobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with 3-fluorophenethanol under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(3-fluorophenethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-1-(3-fluorophenethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(3-fluorophenethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-1-(3-fluorophenethoxy)benzene is unique due to the combination of bromine, fluorine, and phenethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

4-bromo-2-fluoro-1-[2-(3-fluorophenyl)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O/c15-11-4-5-14(13(17)9-11)18-7-6-10-2-1-3-12(16)8-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHDKEZFXFMEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCOC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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